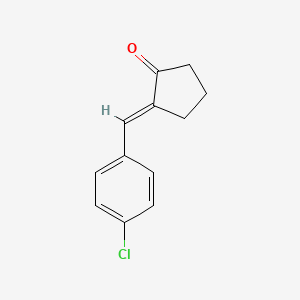

2-(4-Chlorobenzylidene)cyclopentanone

Description

2-(4-Chlorobenzylidene)cyclopentanone is an α,β-unsaturated ketone synthesized via a Claisen-Schmidt condensation between cyclopentanone and 4-chlorobenzaldehyde under basic aqueous conditions (31% yield) . The compound features a conjugated system with a 4-chlorophenyl group at the 2-position of the cyclopentanone ring, contributing to its reactivity and biological properties. It serves as a key intermediate in agrochemical synthesis, notably for the fungicide metconazole , and exhibits anti-inflammatory and enzyme inhibitory activities . Its crystalline form has a melting point of 74–76°C .

Properties

CAS No. |

134791-44-9 |

|---|---|

Molecular Formula |

C12H11ClO |

Molecular Weight |

206.67 g/mol |

IUPAC Name |

(2E)-2-[(4-chlorophenyl)methylidene]cyclopentan-1-one |

InChI |

InChI=1S/C12H11ClO/c13-11-6-4-9(5-7-11)8-10-2-1-3-12(10)14/h4-8H,1-3H2/b10-8+ |

InChI Key |

WUMOJUUCPXEEQL-CSKARUKUSA-N |

Isomeric SMILES |

C1C/C(=C\C2=CC=C(C=C2)Cl)/C(=O)C1 |

Canonical SMILES |

C1CC(=CC2=CC=C(C=C2)Cl)C(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Condensation

Sulfuric acid (H2SO4) is a traditional catalyst for this reaction. In a representative procedure, equimolar amounts of cyclopentanone and 4-chlorobenzaldehyde are refluxed in methanol or 2-butanol with concentrated H2SO4. The acidic environment protonates the carbonyl oxygen of cyclopentanone, enhancing its electrophilicity and facilitating nucleophilic attack by the aldehyde’s enol form. Dehydration of the aldol adduct yields the final product.

While this method is straightforward, yields are often moderate due to competing side reactions such as over-condensation. Characterization via infrared (IR) spectroscopy typically reveals a strong C=O stretch at ~1,680 cm⁻¹ and a conjugated C=C stretch at ~1,600 cm⁻¹. Mass spectrometry confirms the molecular ion peak at m/z 220 (C12H11ClO).

Base-Catalyzed Condensation

Base-mediated conditions offer an alternative pathway. For example, potassium hydroxide (KOH) in ethanol under reflux achieves an 87.3% yield of this compound. The mechanism involves deprotonation of cyclopentanone to form an enolate, which attacks the aldehyde. Subsequent dehydration completes the reaction.

This method’s advantages include higher yields and simpler workup. After refluxing for 6 hours, the product precipitates upon cooling and is isolated by filtration. The use of aqueous workup minimizes organic solvent waste, aligning with green chemistry principles.

InCl3·4H2O/TMSCl-Catalyzed Aldol Reaction in Ionic Liquids

A novel approach employs indium(III) chloride tetrahydrate (InCl3·4H2O) and trimethylsilyl chloride (TMSCl) in the ionic liquid [bmim][BF4] (1-butyl-3-methylimidazolium tetrafluoroborate). This system catalyzes the aldol reaction at 100°C without requiring inert conditions. The ionic liquid acts as both solvent and catalyst stabilizer, enabling efficient recycling and reducing environmental impact.

The reaction mechanism involves InCl3 coordinating to the carbonyl group of cyclopentanone, activating it for enolate formation. TMSCl enhances the electrophilicity of 4-chlorobenzaldehyde by silylating its carbonyl oxygen. This dual activation achieves high regioselectivity and minimizes by-products. After completion, the product precipitates upon cooling and is isolated by filtration, with the ionic liquid reused for subsequent batches.

Applications and Derivatives

This compound serves as a precursor for fungicides like metconazole and ipconazole. For example, hydrogenation of the exocyclic double bond yields 2-(4-chlorobenzyl)cyclopentanone, which undergoes epoxidation and triazole addition to form metconazole. Cytotoxicity studies also highlight its potential in medicinal chemistry, with derivatives exhibiting activity against HeLa cells .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzylidene)cyclopentanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(4-Chlorobenzylidene)cyclopentanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzylidene)cyclopentanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Substituent Type and Position

- Electron-Withdrawing Groups (e.g., Cl): The 4-chloro substituent in 2-(4-Chlorobenzylidene)cyclopentanone enhances electrophilicity at the α,β-unsaturated ketone, influencing reactivity in reduction reactions (e.g., enantioselective bioreduction with Daucus carota root) .

- Electron-Donating Groups (e.g., OMe, OH): Derivatives like (E)-2-(3,4-dimethoxybenzylidene)cyclopentanone (3e) and (E)-2-(4-hydroxy-3-methoxybenzylidene)cyclopentanone (3d) exhibit stronger antioxidant and tyrosinase inhibition due to improved radical scavenging from methoxy/hydroxy groups .

- Bis-Substituted Derivatives: 2,5-Bis(4-chlorobenzylidene)cyclopentanone (4a) and 2,5-bis(4-tert-butylbenzylidene)cyclopentanone show increased conjugation and steric bulk, leading to higher melting points (225–227°C for 4a vs. 74–76°C for 3a) .

Steric Effects

- Mannich Base Derivatives: Addition of a dimethylaminomethyl group (e.g., compound II3) improves subcutaneous bioavailability, enabling potent anti-inflammatory activity (95.8% inhibition at 50 mg/kg) compared to oral administration of parent compounds .

Q & A

Q. What are the optimized synthetic routes for 2-(4-Chlorobenzylidene)cyclopentanone, and how do reaction conditions influence yield?

The compound is synthesized via Claisen-Schmidt condensation between cyclopentanone and 4-chlorobenzaldehyde under alkaline conditions. A typical protocol involves stirring equimolar amounts of reactants in 0.2 M aqueous NaOH at room temperature for 72 hours, followed by acidification (pH ~4) with HCl and purification via silica gel chromatography (petroleum ether:EtOAc = 20:1). The reported yield is 31% for the mono-condensation product and 40% for the bis-condensation derivative . Key factors affecting yield include:

- Reaction time : Prolonged stirring (e.g., 72 hours vs. 24 hours for analogs) improves conversion.

- Stoichiometry : Excess cyclopentanone (2:1 ratio) minimizes over-condensation.

- Purification : Gradient elution in column chromatography resolves mono- and bis-condensation products.

| Condition | Yield (3a) | Yield (4a) |

|---|---|---|

| 72 hours, 0.2 M NaOH | 31% | 40% |

| 24 hours (methoxy analog) | 41% | – |

Q. How can spectroscopic techniques confirm the structural identity of this compound?

Characterization involves:

- Melting Point (MP) : 74–76°C (experimental) vs. literature values (77–79°C) to assess purity .

- IR Spectroscopy : Peaks at ~1600–1700 cm⁻¹ for C=O (cyclopentanone) and C=C (benzylidene) stretching.

- ¹H NMR : Signals at δ 7.3–7.5 ppm (aromatic protons), δ 2.5–3.0 ppm (cyclopentane CH₂), and δ 6.8–7.0 ppm (vinyl proton) .

- Chromatography : TLC or HPLC with UV detection (λ ~250–300 nm) to monitor reaction progress .

Advanced Research Questions

Q. How can enantioselective reduction of this compound be achieved for chiral alcohol synthesis?

Asymmetric reduction strategies include:

- Chemical Catalysis : Chiral oxazaborolidine catalysts reduce the ketone to (S)-configured allylic alcohols with up to 96% enantiomeric excess (ee) .

- Biocatalysis : Daucus carota root mediates bioreduction, achieving complete enantioselectivity (100% ee) for (S)-alcohols. Reaction conditions involve dissolving the ketone in methanol with NaBH₄ and CeCl₃·6H₂O at room temperature .

- Mechanistic Insight : The β-hydrogen transfer in oxazaborolidine systems follows Corey-Bakshi-Shibata (CBS) models, while enzymatic reduction exploits ketoreductase specificity .

Q. What experimental strategies address low yields in condensation reactions for this compound?

Low yields (e.g., 9% in related indenone derivatives) can be mitigated by:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity vs. aqueous systems.

- Catalyst Screening : Lewis acids (e.g., AlCl₃) or organocatalysts (e.g., proline derivatives) may accelerate enolate formation.

- Temperature Control : Microwave-assisted synthesis reduces reaction time and improves selectivity .

- Workflow Adjustments : Sequential addition of reactants or in-situ protection of reactive sites minimizes side products .

Q. How should researchers design experiments to evaluate the biological activity of this compound derivatives?

Methodological considerations include:

- Target Selection : Prioritize enzymes like aldo-keto reductases (AKR1C), where cyclopentanone derivatives act as inhibitors .

- Assay Development : Use fluorescence-based AKR1C activity assays with NADPH cofactor monitoring (λ = 340 nm).

- Structural Analog Synthesis : Introduce substituents (e.g., methoxy, nitro) to the benzylidene ring to study structure-activity relationships (SAR) .

- Toxicity Profiling : Perform cytotoxicity assays (e.g., MTT) on mammalian cell lines to establish therapeutic indices .

Q. How can researchers resolve contradictions in reported physical data (e.g., melting points)?

Q. Table 1. Comparative Yields in Condensation Reactions

| Substrate | Reaction Time | Yield | Reference |

|---|---|---|---|

| 4-Chlorobenzaldehyde | 72 hours | 31% | |

| 4-Methoxybenzaldehyde | 24 hours | 41% | |

| Indenone Derivative | 48 hours | 9% |

Q. Table 2. Enantioselective Reduction Outcomes

| Method | Catalyst/Agent | ee | Configuration |

|---|---|---|---|

| Oxazaborolidine | Chiral BOX ligand | 96% | (S) |

| Bioreduction | Daucus carota | 100% | (S) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.